N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound that combines the structural motifs of indazole and xanthene. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The xanthene moiety is often used in dyes and has applications in fluorescence and laser technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide typically involves the formation of the indazole ring followed by its coupling with the xanthene moiety. One common method for synthesizing indazoles is through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . The xanthene moiety can be introduced via a condensation reaction with appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the xanthene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on both the indazole and xanthene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in cancer cell proliferation by binding to their active sites and blocking their activity . The compound may also interfere with signaling pathways that regulate inflammation and bacterial growth .
Comparison with Similar Compounds
Similar Compounds
N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide: shares similarities with other indazole derivatives like 1H-indazole-6-carboxamide and 2H-indazole-3-carboxamide.
Xanthene derivatives: Compounds like fluorescein and rhodamine are structurally similar due to the xanthene core.
Uniqueness
What sets this compound apart is its unique combination of the indazole and xanthene moieties, which endows it with a distinct set of chemical and biological properties . This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-21(23-14-10-9-13-12-22-24-17(13)11-14)20-15-5-1-3-7-18(15)26-19-8-4-2-6-16(19)20/h1-12,20H,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWWCJJLUMZTAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)C=NN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.